molecular formula C9H11NO3 B1314485 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 98483-00-2

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1314485
CAS No.: 98483-00-2
M. Wt: 181.19 g/mol
InChI Key: ZQOMVYJXWOMHKP-UHFFFAOYSA-N
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Description

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, featuring an isopropyl group at the 6-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydro-pyridine-3-carboxylic acid: Lacks the isopropyl group at the 6-position.

    6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Has a methyl group instead of an isopropyl group at the 6-position.

    6-Ethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Features an ethyl group at the 6-position.

Uniqueness

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .

Properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOMVYJXWOMHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543348
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98483-00-2
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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